molecular formula C28H32ClN3O6 B193143 Benidipine hydrochloride CAS No. 91599-74-5

Benidipine hydrochloride

Cat. No.: B193143
CAS No.: 91599-74-5
M. Wt: 542.0 g/mol
InChI Key: KILKDKRQBYMKQX-MIPPOABVSA-N
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Mechanism of Action

Target of Action

Benidipine hydrochloride is a synthetic dihydropyridine calcium channel blocker . Its primary targets are the L, N, and T type calcium channels . These channels play a crucial role in regulating the influx of calcium ions, which are essential for various cellular functions, including muscle contraction and neurotransmitter release .

Mode of Action

this compound inhibits the L, N, and T type calcium channels, thereby reducing the influx of calcium ions into cells . This inhibition results in the relaxation of vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure . Its high affinity for cell membranes from the DHP binding site indicates a long-lasting pharmacological activity .

Biochemical Pathways

By inhibiting calcium channels, this compound affects the calcium signaling pathway, which plays a key role in various cellular processes . The reduction in calcium influx leads to a decrease in intracellular calcium levels, which in turn reduces the contractility of vascular smooth muscle cells, leading to vasodilation .

Result of Action

The primary result of this compound’s action is a reduction in systolic and diastolic blood pressure . It also decreases heart rate pulse after treatment . Other effects include a decrease in urinary protein excretion and serum triglycerides, anti-oxidative activity, stimulation of NO production, suppression of adhesion molecules expression, stimulation of osteoblast differentiation, and suppression of the proliferation of vascular smooth muscle cells and mesangial cells .

Biochemical Analysis

Biochemical Properties

Benidipine hydrochloride interacts with various enzymes and proteins, particularly calcium channels. Its unique mechanism of action involves blocking L, N, and T type calcium channels . This interaction with calcium channels plays a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking calcium channels, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with calcium channels. By blocking these channels, it inhibits the influx of calcium ions, leading to changes in gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benidipine hydrochloride involves several key steps:

    Synthesis of Mixed Anhydrides: This step involves adding one equivalent of 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-methyl carboxylate-3-carboxylic acid to an organic solvent, followed by the addition of 1.1-1.4 equivalents of chlorophosphite under alkaline conditions.

    Synthesis of Benidipine: The reaction mixture containing the mixed anhydrides is then treated with 0.9-1.1 equivalents of N-benzyl-3-hydroxypiperidine.

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, with high and stable reaction yields, mild reaction conditions, and easy purification steps to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Benidipine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of benidipine, which retain its calcium channel blocking activity .

Comparison with Similar Compounds

    Amlodipine: Another dihydropyridine calcium channel blocker used for hypertension and angina.

    Nifedipine: A well-known calcium channel blocker with similar uses.

    Felodipine: Another member of the dihydropyridine class with similar pharmacological properties.

Uniqueness of Benidipine: Benidipine hydrochloride is unique due to its triple calcium channel blocking action (L, N, and T types), which provides a broader spectrum of activity compared to other calcium channel blockers . Additionally, its high vascular selectivity and protective effects on vascular endothelial cells make it a valuable therapeutic agent .

Properties

IUPAC Name

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILKDKRQBYMKQX-MIPPOABVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049050
Record name rac Benidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91599-74-5
Record name Benidipine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91599-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benidipine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091599745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rac Benidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-rel-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-[(3R)-1-(phenylmethyl)-3-piperidinyl] ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENIDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A6746FWDL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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